Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride
CAS No.: 1087209-93-5
Cat. No.: VC2721199
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087209-93-5 |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |
| Standard InChI Key | RYHCDXMOXVQSLW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl |
| Canonical SMILES | COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride belongs to the class of pyrrolidine derivatives, characterized by its distinctive structural features. Its chemical structure consists of a pyrrolidine ring substituted with a benzyl group and a carboxylate functional group, forming a hydrochloride salt. This structural arrangement contributes to its specific chemical behavior and potential biological activities.
Basic Identification Data
The compound's fundamental identifiers and chemical properties are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1087209-93-5 |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| Parent Compound | Methyl 1-benzylpyrrolidine-3-carboxylate (CAS: 17012-21-4) |
| PubChem CID | 73553754 |
| IUPAC Name | methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride |
Structural Representation
The compound's structure includes several key functional groups that determine its reactivity:
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A pyrrolidine ring forming the core nitrogen-containing heterocycle
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A benzyl substituent attached to the nitrogen atom of the pyrrolidine
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A methyl carboxylate group at the 3-position of the pyrrolidine ring
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A hydrochloride salt formation
Chemical Identifiers
For computational and database purposes, the compound is represented by the following chemical identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |
| Standard InChIKey | RYHCDXMOXVQSLW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl |
These identifiers enable precise chemical database searches and computational analyses of the compound's properties .
Physical Properties
The physical properties of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride provide important information for handling, storage, and application in research settings. While specific data for the hydrochloride salt is limited, some properties can be inferred from its parent compound and similar structures.
General Physical Characteristics
The compound typically appears as a solid salt at standard conditions, distinguishing it from its parent compound which is a liquid. The hydrochloride salt formation affects its solubility profile, typically enhancing water solubility compared to the free base form.
Physical Properties of Related Compounds
For reference, the properties of the parent compound (free base) are provided:
| Property | Value |
|---|---|
| Physical State (20°C) | Liquid |
| Boiling Point | 105°C at 4 mmHg |
| Flash Point | 105°C |
| Specific Gravity (20/20) | 1.08 |
| Refractive Index | 1.52 |
It should be noted that the hydrochloride salt form would exhibit different physical properties, particularly in terms of melting point, solubility, and physical state .
Synthesis and Reactivity
Synthetic Approaches
The synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride typically involves:
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Formation of the parent compound (Methyl 1-benzylpyrrolidine-3-carboxylate)
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Conversion to the hydrochloride salt
The parent compound can be synthesized through N-alkylation of pyrrolidine-3-carboxylic acid methyl ester with benzyl chloride under appropriate conditions. The resulting free base is then treated with hydrogen chloride to form the hydrochloride salt.
Reactivity Profile
The compound's reactivity is influenced by its functional groups:
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The ester group is susceptible to hydrolysis, potentially yielding the corresponding carboxylic acid
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The tertiary amine can participate in various reactions including quaternization, oxidation, and coordination with metals
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The benzyl group may undergo hydrogenolysis under specific conditions
These reactive sites make the compound valuable as a building block in organic synthesis pathways.
Applications and Research Significance
Neuroscience Research
Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride has significant applications in neuroscience research, particularly in studies related to neurotransmitter modulation. It serves as a valuable tool for researchers exploring potential treatments for neurological disorders. The compound's structural features may allow it to interact with specific neural receptors or pathways relevant to neurological function.
Medicinal Chemistry
In medicinal chemistry, the compound serves as:
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A building block for the synthesis of more complex bioactive molecules
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A potential lead compound for developing neurologically active agents
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A structural template for structure-activity relationship studies
These applications stem from the compound's structural similarity to various bioactive molecules containing pyrrolidine rings.
Organic Synthesis
As an intermediate in organic synthesis, the compound offers several advantages:
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Multiple reactive sites for further functionalization
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A defined stereochemistry at the 3-position that can be utilized in stereoselective synthesis
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Potential for conversion to various derivatives through modification of the ester group
These characteristics make it valuable in the preparation of more complex molecules for various applications.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride exist, each with distinct properties and applications:
| Compound | CAS Number | Key Structural Difference | Notable Property |
|---|---|---|---|
| Methyl 1-benzyl-3-phenyl-3-pyrrolidinecarboxylate | 124562-89-6 | Additional phenyl group at 3-position | Higher molecular weight (295.375 g/mol) |
| (R)-Methyl pyrrolidine-3-carboxylate hydrochloride | 874964-22-4 | Lacks benzyl group, has stereochemistry | Lower molecular weight (165.62 g/mol) |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 3939-01-3 | Piperidine ring with ketone functionality | Different pharmacological profile |
These structural differences result in varying physical, chemical, and potentially biological properties .
Structure-Activity Relationships
The relationship between structural features and biological activity provides valuable insights:
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The pyrrolidine ring is common in many neuroactive compounds
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The benzyl group often contributes to binding with protein targets through π-π interactions
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The ester functionality provides a site for potential metabolic transformation or further chemical modification
These structure-activity relationships guide the design of related compounds with optimized properties for specific applications .
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